

# Amlodipine-d4: A Technical Guide to its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Amlodipine-d4

Cat. No.: B587106

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**Amlodipine-d4** is a deuterated form of Amlodipine, a widely used calcium channel blocker for the treatment of hypertension and angina.<sup>[1][2]</sup> This isotopically labeled version serves as an invaluable tool in pharmacokinetic and bioequivalence studies, primarily as an internal standard for the quantification of amlodipine in biological matrices using mass spectrometry techniques.<sup>[3][4]</sup> The inclusion of deuterium atoms results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometric analysis without altering its chemical reactivity.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Amlodipine-d4** are summarized below, providing a comprehensive overview for researchers and drug development professionals.

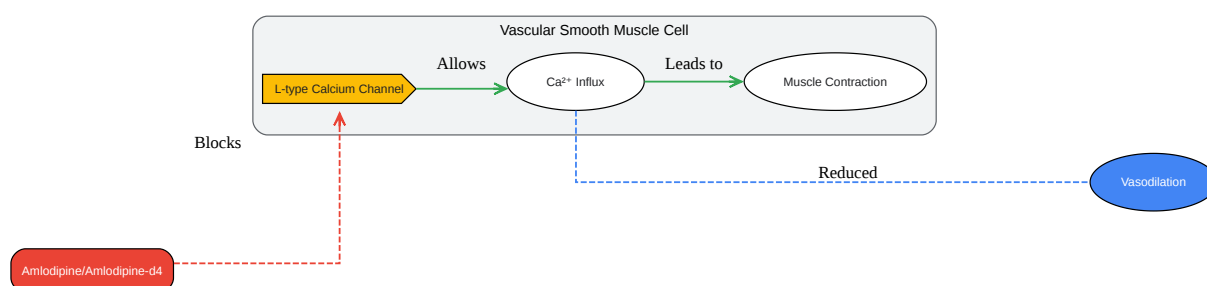
Property	Value	Source(s)
Chemical Name	3-O-ethyl 5-O-methyl 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate	[5]
Alternate Names	2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine-d <sub>4</sub> ; (R,S)-Amlodipine-d <sub>4</sub> ; Amlopres-d <sub>4</sub>	[6]
CAS Number	1185246-14-3	[5][6]
Molecular Formula	C <sub>20</sub> H <sub>21</sub> D <sub>4</sub> ClN <sub>2</sub> O <sub>5</sub>	[6][7]
Molecular Weight	412.90 g/mol	[6][8]
Melting Point	106-108°C	[4]
Solubility	Chloroform, DMSO (31.25 mg/mL)	[4][8][9]
Storage Temperature	-20°C Freezer	[4]

## Synthesis of Amlodipine-d<sub>4</sub>

The synthesis of Amlodipine and its deuterated analogues is often achieved through the Hantzsch dihydropyridine synthesis.[1][10][11] This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a  $\beta$ -ketoester (ethyl acetoacetate), and a nitrogen donor (a source of ammonia).[2] To introduce the deuterium labels into the **Amlodipine-d<sub>4</sub>** structure, deuterated starting materials or intermediates are utilized in the synthesis process.[10] For instance, a deuterated form of 2-chloroethanol can be used to prepare the deuterated 2-azidoethanol, a key intermediate which is then incorporated into the final molecule.[10]

## Mechanism of Action: Calcium Channel Blockade

Amlodipine, the non-deuterated parent compound, functions as a dihydropyridine calcium channel blocker.[12][13] It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] The signaling pathway is depicted in the diagram below.



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Mechanism of action of Amlodipine.

## Experimental Protocols

**Amlodipine-d4** is predominantly used as an internal standard in bioanalytical methods for the quantification of amlodipine in biological samples, such as human plasma. A common and robust technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## Quantification of Amlodipine in Human Plasma using LC-MS/MS

Objective: To accurately determine the concentration of amlodipine in human plasma samples.

#### Materials and Reagents:

- Amlodipine and **Amlodipine-d4** reference standards
- Human plasma (K3EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Formic acid
- Water (purified)
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., methyl tertiary butyl ether, ethyl acetate)[4][6]

#### Instrumentation:

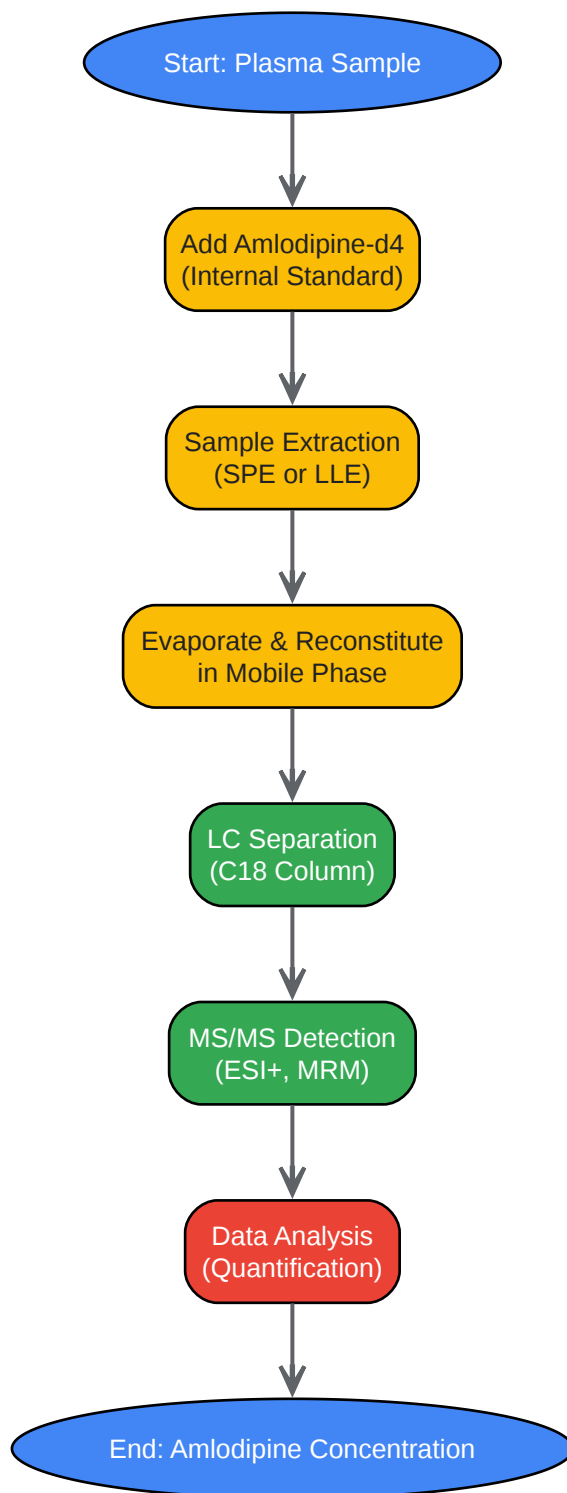
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

#### Procedure:

- Preparation of Stock and Working Solutions:
  - Prepare stock solutions of amlodipine and **Amlodipine-d4** in a suitable solvent like methanol.[4]
  - Prepare working standard solutions for calibration curves and quality control (QC) samples by diluting the stock solutions with a mixture of methanol and water.[8]
- Sample Preparation:
  - To a known volume of plasma sample (e.g., 200  $\mu$ L), add the **Amlodipine-d4** internal standard solution.[5]

- Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:
  - Solid Phase Extraction (SPE): Condition an SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analytes.[3]
  - Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tertiary butyl ether) to the plasma sample, vortex to mix, and centrifuge to separate the layers. The organic layer containing the analytes is then collected.[6]
- Evaporate the solvent from the extracted sample and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
  - Inject the reconstituted sample into the HPLC system.
  - Chromatographic separation is typically achieved on a C18 column.[4][6][14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid).[6][14] Elution can be isocratic or gradient.[6][14]
  - The eluent from the HPLC is introduced into the mass spectrometer.
  - Detection is performed using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM).[3][6] The MRM transitions monitored are specific for amlodipine and **Amlodipine-d4**. For example:
    - Amlodipine:  $m/z$  409.3  $\rightarrow$  237.9[3]
    - **Amlodipine-d4**:  $m/z$  413.3  $\rightarrow$  237.9[3]
- Data Analysis:
  - A calibration curve is generated by plotting the peak area ratio of amlodipine to **Amlodipine-d4** against the concentration of the calibration standards.
  - The concentration of amlodipine in the plasma samples is determined from the calibration curve.

The following diagram illustrates the general workflow for this analytical procedure.



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Analytical workflow for amlodipine quantification.

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